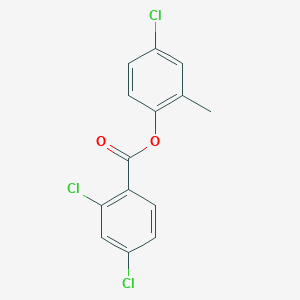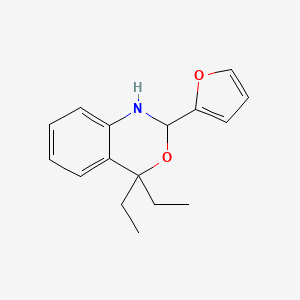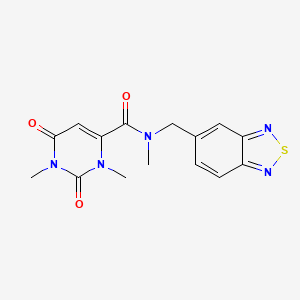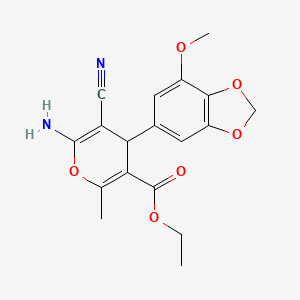
4-chloro-2-methylphenyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves esterification, condensation, or other organic transformations. For example, the synthesis of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate demonstrates a one-pot reaction involving phenyl hydrazine, dimethyl acetylenedicarboxylate, and 4-chlorobenzoyl chloride, highlighting the type of reactions that might be involved in synthesizing 4-chloro-2-methylphenyl 2,4-dichlorobenzoate analogs (Khan & White, 2012).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties of a compound. The crystal structure of a related compound, 4-chlorophenyl 4-chlorobenzoate, reveals a dihedral angle between the benzene rings, indicative of the spatial arrangement that could be expected for 4-chloro-2-methylphenyl 2,4-dichlorobenzoate (Gowda et al., 2008).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are diverse, involving pathways like the meta cleavage in degradation processes. An example is the degradation of 4-chlorobiphenyl by Pseudomonas cepacia P166, which proceeds through a pathway producing 4-chlorobenzoate as an intermediate (Arensdorf & Focht, 1995).
Physical Properties Analysis
Physical properties such as crystal packing and hydrogen bonding patterns are essential for understanding compound stability and interaction. For instance, the crystal packing in methylphenyltin(IV) dichloride, which could share similarities with 4-chloro-2-methylphenyl 2,4-dichlorobenzoate, is stabilized by incipient bridging by chlorine atoms (Amini et al., 1987).
Chemical Properties Analysis
Chemical properties, including reactivity and interaction with other molecules, play a critical role in the compound's applications. The generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline provide insight into the types of reactions and interactions that 4-chloro-2-methylphenyl 2,4-dichlorobenzoate might undergo (Guizzardi et al., 2001).
Aplicaciones Científicas De Investigación
Environmental Degradation and Bioremediation
Microbial Degradation Pathways : Studies have highlighted microbial pathways for degrading chlorinated biphenyls, with 4-chlorobenzoate serving as a central intermediate in these processes. For instance, Pseudomonas cepacia P166 utilizes 4-chlorobiphenyl, producing 4-chlorobenzoate, which is further transformed through a meta cleavage pathway, ultimately leading to mineralization (Arensdorf & Focht, 1995). Additionally, chlorobenzoic acids (CBAs) are identified as major metabolites in the aerobic bacterial degradation of polychlorinated biphenyls (PCBs), highlighting the role of microbial biodegradation in mitigating environmental pollution caused by these compounds (Massé et al., 1984).
Synthetic Methodologies and Applications
Hypervalent Iodine Reagents : Research on synthetic methodologies includes the development of new recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds, demonstrating the utility of chlorinated compounds in organic synthesis (Yusubov et al., 2004).
Material Sciences
Liquid Crystalline Properties : The synthesis and characterisation of compounds involving chlorinated benzoates have led to the development of novel liquid crystalline materials. These materials exhibit unique mesomorphic behavior, useful in various applications ranging from displays to sensor technologies (Thaker et al., 2012).
Mecanismo De Acción
Without specific information on the use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it has biological activity, it could potentially interact with proteins or other biomolecules in the body, but this would depend on the specific structure and properties of the compound .
Direcciones Futuras
The study and application of “4-chloro-2-methylphenyl 2,4-dichlorobenzoate” would depend on its properties and potential uses. If it has interesting biological activity, it could be studied as a potential pharmaceutical. Alternatively, if it has unique physical or chemical properties, it could have potential applications in materials science or other fields .
Propiedades
IUPAC Name |
(4-chloro-2-methylphenyl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c1-8-6-9(15)3-5-13(8)19-14(18)11-4-2-10(16)7-12(11)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZIIANIVQZGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylphenyl 2,4-dichlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)
![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)
![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)
![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)

![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)
![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)
![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)

![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)
![6-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5525594.png)
![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)